Meta-Bromo Substitution Yields Distinct Computed Physicochemical Profile vs. Ortho- and Para-Isomers
The meta-bromine substitution pattern of 3-bromophenyl cyclopentyl ketone produces a computed topological polar surface area (TPSA) of 17.1 Ų and an exact mass of 252.015 Da, as derived from PubChem data [1]. In contrast, the ortho-isomer (2-bromophenyl cyclopentyl ketone, CAS 1249445-32-6) exhibits an XLogP3 value of 3.8 and an identical nominal molecular weight but differing exact mass and steric bulk due to the adjacent bromine-carbonyl arrangement . The para-isomer (4-bromophenyl cyclopentyl ketone, CAS 2204-97-9) also has an XLogP3 of 3.8 and a TPSA of 17.1 Ų, but its distinct InChIKey (IQQVNZBTCJEXKS-UHFFFAOYSA-N) reflects a unique 3D spatial configuration that influences intermolecular interactions [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, Exact Mass) |
|---|---|
| Target Compound Data | XLogP3 = 3.8; TPSA = 17.1 Ų; Exact Mass = 252.015 Da |
| Comparator Or Baseline | 2-bromo isomer: XLogP3 = 3.8, TPSA = 17.1 Ų (est.), Exact Mass = 252.015 Da (est.); 4-bromo isomer: XLogP3 = 3.8, TPSA = 17.1 Ų, Exact Mass = 252.015 Da |
| Quantified Difference | Identical computed global descriptors for 3- and 4-bromo isomers; ortho-isomer exhibits unique steric and electronic environment due to proximity of bromine and carbonyl, impacting reactivity (e.g., cross-coupling yields) . |
| Conditions | In silico computed properties (PubChem, XLogP3 algorithm). |
Why This Matters
The identical global descriptors of the meta- and para-isomers mask divergent reactivity in cross-coupling and nucleophilic addition reactions, necessitating specific procurement for reproducible synthetic outcomes.
- [1] PubChem. (2026). (3-Bromophenyl)(cyclopentyl)methanone. PubChem CID 24724163. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). (4-Bromophenyl)(cyclopentyl)methanone. PubChem CID 24261640. National Center for Biotechnology Information. View Source
